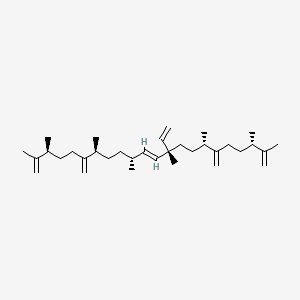
Botryococcene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Botryococcene is a triterpene hydrocarbon produced by the green microalga Botryococcus brauniiThis compound is characterized by its branched structure and high hydrogen content, making it an excellent candidate for conversion into various types of fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Botryococcene is primarily extracted from Botryococcus braunii. The extraction process involves the use of solvents such as heptane in a high shear environment to disrupt the algal colonies and release the hydrocarbons . The extraction efficiency can be improved by optimizing the shear rate, contact period, and recovery period .
Industrial Production Methods
Industrial production of this compound involves cultivating Botryococcus braunii in controlled environments to maximize hydrocarbon yield. The algae are grown in bioreactors with specific conditions such as temperature, light intensity, and nutrient availability to enhance this compound production . The extracted this compound can then be processed into fuels through various chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Botryococcene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various hydrocarbons and oxygenated derivatives that can be used as fuels or chemical intermediates .
Scientific Research Applications
Botryococcene has several scientific research applications, including:
Biofuel Production: This compound can be converted into gasoline, jet fuel, and diesel through hydrocracking and other chemical processes.
Biotechnology: Research is ongoing to engineer host systems and proteins to optimize this compound production in microorganisms.
Environmental Science: Studies are being conducted to understand the role of this compound in carbon cycling and its potential impact on greenhouse gas emissions.
Mechanism of Action
Botryococcene biosynthesis in Botryococcus braunii involves the condensation of two molecules of farnesyl diphosphate to form presqualene diphosphate, which then undergoes a reductive rearrangement to form this compound . This process is catalyzed by specific enzymes, including this compound synthase . The molecular targets and pathways involved in this compound biosynthesis are similar to those of squalene, a key intermediate in sterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Botryococcene is similar to other triterpenes such as squalene and lycopadiene. These compounds share structural similarities and are produced by various algal species .
Uniqueness
What sets this compound apart is its high hydrogen content and branched structure, which make it particularly suitable for conversion into high-energy fuels . Additionally, the unique biosynthetic pathway of this compound in Botryococcus braunii distinguishes it from other triterpenes .
Properties
CAS No. |
42719-34-6 |
|---|---|
Molecular Formula |
C34H58 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(3S,7S,10S,11E,13R,16S,20S)-10-ethenyl-2,3,7,10,13,16,20,21-octamethyl-6,17-dimethylidenedocosa-1,11,21-triene |
InChI |
InChI=1S/C34H58/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,27-30,33H,1-2,4,10-11,15-20,22,24H2,3,5-9,12-13H3/b23-21+/t27-,28+,29+,30+,33+,34+/m1/s1 |
InChI Key |
RRFKZRGEWFCPGV-KWNNYQEVSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)/C=C/[C@@](C)(CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)C=C |
Canonical SMILES |
CC(CCC(C)C(=C)CCC(C)C(=C)C)C=CC(C)(CCC(C)C(=C)CCC(C)C(=C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


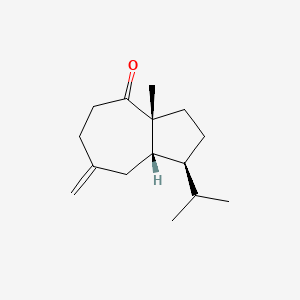


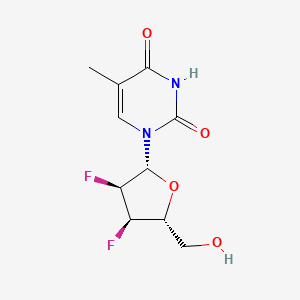
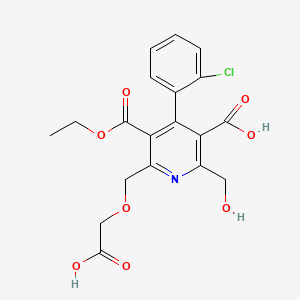


![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)

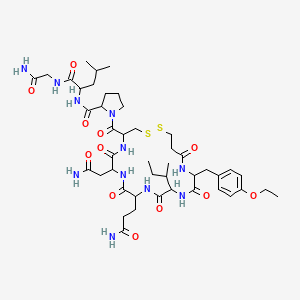
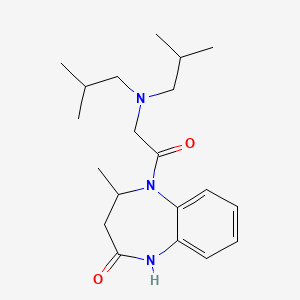
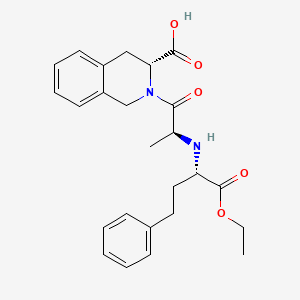
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
